2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O2 and its molecular weight is 372.468. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
Research demonstrates the synthesis of naphthalen-ylacetamide derivatives and their evaluation for antiproliferative activities against various human cancer cell lines. For instance, certain derivatives have shown significant activity against nasopharyngeal carcinoma cells, revealing their potential in cancer therapy research (Chen et al., 2013).
Novel Biosynthetic Pathways
Studies have unveiled novel biosynthetic pathways to isoquinoline alkaloids, demonstrating the structural diversity and complex biosynthesis of naphthylisoquinoline alkaloids. These findings are crucial for understanding the metabolism and potential pharmacological applications of these compounds (Bringmann & Feineis, 2001).
Synthetic Methodologies
Intramolecular Diels-Alder reactions involving naphthalene derivatives have been explored for the synthesis of complex molecular structures. Such studies contribute to the development of new synthetic strategies in organic chemistry (Ciganek et al., 1994).
Catalysis and Chemical Synthesis
Research into the catalytic applications of naphthalene derivatives has led to efficient synthesis methods for complex organic molecules. For example, nano magnetite has been used as a catalyst for the synthesis of naphthalene-ol derivatives, showcasing the utility of these compounds in facilitating chemical reactions (Mokhtary & Torabi, 2017).
Enantioselective Reactions
Cationic rhodium complexes of naphthalene derivatives have been shown to catalyze enantioselective hydroboration of olefins. This research highlights the role of naphthalene-based compounds in enantioselective catalysis, a key area in synthetic organic chemistry (McCarthy et al., 2000).
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-24(28)26-13-12-17-10-11-21(14-20(17)16-26)25-23(27)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMABSIMUDYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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